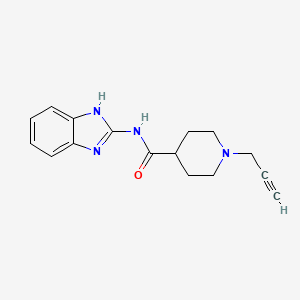

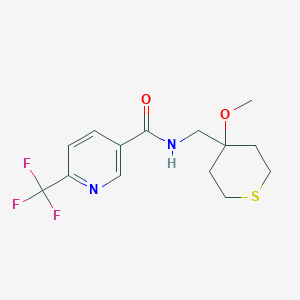

![molecular formula C19H16N2O3S B2955659 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide CAS No. 2034493-13-3](/img/structure/B2955659.png)

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofurans and benzo[d]thiazoles are both classes of heterocyclic compounds that are found in a variety of natural products and synthetic materials . They are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Molecular Structure Analysis

The molecular structure of benzofurans and benzo[d]thiazoles involves a five-membered ring containing various atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving benzofurans and benzo[d]thiazoles can be quite diverse, depending on the specific compounds and conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofurans and benzo[d]thiazoles can vary widely depending on their specific structures . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Synthesis and Drug Discovery Applications

Benzo[d]thiazole derivatives, including structures similar to N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide, serve as crucial components in the development of new pharmacologically active compounds. Research highlights the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as innovative building blocks in drug discovery, showcasing their versatility in synthesizing compounds with potential bioactivities (Durcik et al., 2020). These derivatives offer extensive possibilities for chemical space exploration around the molecule, aimed at identifying novel ligands for various biological targets.

Antimicrobial Activity

The antimicrobial screening of novel benzofuran and benzo[d]thiazole derivatives has been a significant area of investigation. Compounds featuring the benzofuran moiety have demonstrated noteworthy antibacterial activity against pathogenic microorganisms, including both Gram-positive and Gram-negative bacterial strains (Idrees et al., 2019; 2020). Such studies highlight the potential of these derivatives in addressing the rising concern of antibiotic resistance by providing new chemotypes for antimicrobial agent development.

Corrosion Inhibition

Research on benzothiazole derivatives extends into the field of corrosion science, where these compounds have been evaluated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. The study by Hu et al. (2016) demonstrates that benzothiazole derivatives exhibit superior corrosion inhibition efficiency, offering a promising approach to protecting metals from corrosion through the adsorption of these inhibitors onto metal surfaces (Hu et al., 2016).

Mécanisme D'action

Target of Action

Benzofuran and its derivatives, which are part of the compound’s structure, have been found to exhibit a wide range of biological and pharmacological applications . Similarly, thiazole derivatives have been associated with diverse biological activities .

Mode of Action

Benzofuran derivatives have been reported to have antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities . Thiazole derivatives, on the other hand, have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

It is known that benzofuran derivatives can affect various biochemical pathways due to their wide range of biological activities . Similarly, thiazole derivatives have been associated with diverse biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

It has been noted that one of the targets achieved with most recent compounds, including benzofuran derivatives, is improved bioavailability .

Result of Action

Given the wide range of biological activities associated with benzofuran and thiazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Orientations Futures

Benzofurans and benzo[d]thiazoles are areas of active research due to their diverse biological activities and potential applications in many aspects . Future research may focus on discovering new compounds in these classes, studying their biological activities, and developing novel methods for their synthesis .

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-19(23,16-10-12-6-2-4-8-14(12)24-16)11-20-17(22)18-21-13-7-3-5-9-15(13)25-18/h2-10,23H,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEHBDUWOWSUQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NC2=CC=CC=C2S1)(C3=CC4=CC=CC=C4O3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

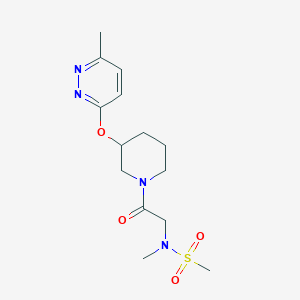

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoline](/img/structure/B2955581.png)

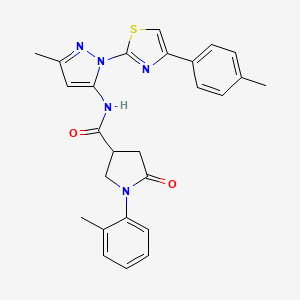

![2-(4-bromophenyl)-1-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2955585.png)

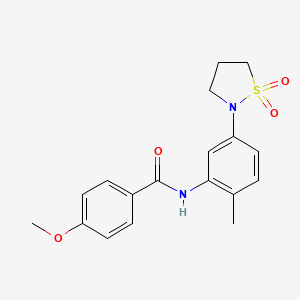

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2955587.png)

![2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2955594.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2955599.png)